methanone CAS No. 89242-35-3](/img/structure/B14145264.png)
[1-(2-Chlorophenyl)isoquinolin-3-yl](4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone is a complex organic compound with a unique structure that combines an isoquinoline core with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(2-Chlorophenyl)isoquinolin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar piperazine moiety but has a different core structure.
(-)-Carvone: Although structurally different, this compound also exhibits interesting biological activities.
Uniqueness
What sets 1-(2-Chlorophenyl)isoquinolin-3-ylmethanone apart is its unique combination of an isoquinoline core and a piperazine moiety, which may confer distinct pharmacological properties and potential therapeutic benefits.
特性
CAS番号 |
89242-35-3 |
|---|---|
分子式 |
C21H20ClN3O |
分子量 |
365.9 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)isoquinolin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)19-14-15-6-2-3-7-16(15)20(23-19)17-8-4-5-9-18(17)22/h2-9,14H,10-13H2,1H3 |
InChIキー |
OYKHXLONJJWQCN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
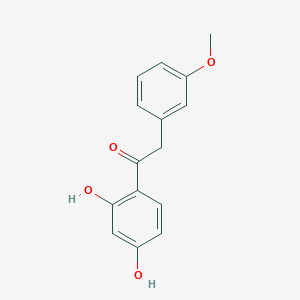


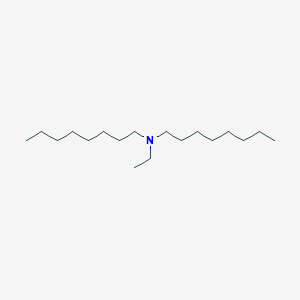
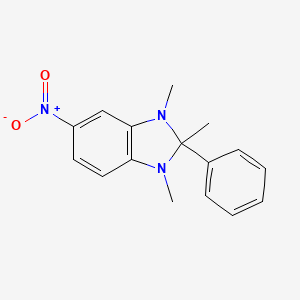


![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
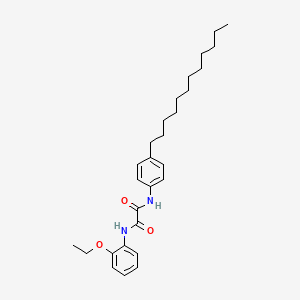


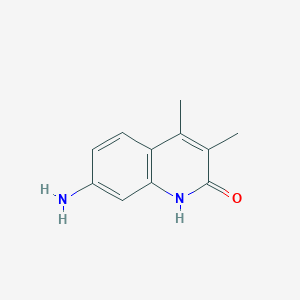
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
